5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole chemical properties
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity profile of 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole .
Content Type: Technical Monograph / Synthetic Guide Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0
Executive Summary
5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole is a high-value heterocyclic building block characterized by a reactive
This compound serves as a critical intermediate for introducing the 1-methyl-tetrazole (1-MT) moiety into pharmaceutical scaffolds, particularly in the synthesis of
Chemical Identity & Physical Characterization[1]
| Property | Data | Notes |
| IUPAC Name | 5-(1-chloroethyl)-1-methyl-1H-1,2,3,4-tetrazole | |
| Molecular Formula | ||
| Molecular Weight | 146.58 g/mol | |
| CAS Number | Not widely listed (Analog: 5-chloromethyl CAS 55408-11-2) | Often generated in situ or custom synthesized due to hydrolytic instability. |
| Physical State | Colorless to pale yellow oil / Low-melting solid | Tendency to supercool. |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile | Hydrolyzes in water/protic solvents. |
| Chirality | Contains 1 stereocenter (C-Cl) | Typically synthesized/used as a racemate. |
Structural Analysis
The molecule features a 1-methyl-1H-tetrazole ring. The C5 position bears a 1-chloroethyl group.
-
Electronic Effect: The tetrazole ring is strongly electron-withdrawing (inductive
and mesomeric effects), significantly activating the C-Cl bond for nucleophilic attack. -
Sterics: The adjacent N1-methyl group provides steric bulk that influences the trajectory of incoming nucleophiles, often favoring
pathways or elimination over in hindered conditions.
Synthetic Routes & Manufacturing
The most reliable synthetic route involves the chlorination of the corresponding
Protocol: Deoxychlorination of 1-methyl-5-(1-hydroxyethyl)tetrazole
Precursor: 1-methyl-5-(1-hydroxyethyl)-1H-tetrazole (derived from reduction of 1-methyl-5-acetyltetrazole).
Reagents: Thionyl Chloride (
Step-by-Step Methodology
-
Preparation: Charge a flame-dried 3-neck flask with 1-methyl-5-(1-hydroxyethyl)tetrazole (1.0 eq) and anhydrous DCM (10 V). Cool to 0°C under
atmosphere. -
Activation: Add DMF (0.05 eq) as a catalyst.
-
Chlorination: Dropwise add Thionyl Chloride (1.2 eq) over 30 minutes, maintaining internal temperature
.-
Mechanistic Note: DMF forms the Vilsmeier-Haack reagent intermediate, facilitating the conversion of the alcohol to the alkyl chloride with inversion of configuration (if chiral) or racemization via ion pairing.
-
-
Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by TLC (silica, EtOAc/Hex) or HPLC.
-
Quench & Workup: Carefully quench the reaction into ice-water saturated with
. Extract with DCM ( ). -
Purification: Dry organic layer over
and concentrate in vacuo at .-
Critical Control Point: Avoid high temperatures during concentration to prevent elimination to 1-methyl-5-vinyltetrazole .
-
Synthesis Pathway Diagram
Caption: Synthetic pathway from acetyl precursor to target chloride, highlighting the critical elimination side-reaction.
Reactivity Profile & Mechanistic Insights
The chemical behavior of 5-(1-chloroethyl)-1-methyl-1H-tetrazole is dominated by the activation of the benzylic-like C-Cl bond.
Nucleophilic Substitution ( )
The tetrazole ring stabilizes the developing positive charge at the
-
Reaction with Thiols (Mercaptans):
-
Application: Synthesis of thioether-linked antibiotics.
-
Conditions: Mild base (
or ) in Acetone or DMF. -
Mechanism:
predominates with primary thiols; character increases with steric bulk.
-
-
Reaction with Azides:
-
Forms 5-(1-azidoethyl)-1-methyltetrazole , a precursor for "Click" chemistry or reduction to amines.
-
Elimination ( )
Risk Factor: High.
In the presence of strong, non-nucleophilic bases (e.g., DBU,
-
Control Strategy: Use weak bases for substitutions. Maintain reaction temperatures
.
Hydrolysis
The C-Cl bond is labile to hydrolysis, especially in acidic aqueous media, reverting to the parent alcohol.
-
Half-life: Estimated
hours in water at pH 7.
Reactivity Mechanism Diagram
Caption: Divergent reactivity pathways: Substitution (desired) vs. Elimination/Hydrolysis (undesired).
Applications in Drug Development[2][3]
Cephalosporin Antibiotics
The 1-methyl-1H-tetrazole-5-thiol (MTT) group is a classic pharmacophore found in antibiotics like Cefamandole, Cefoperazone, and Cefotetan.
-
Role of the 1-Chloroethyl Derivative: It acts as a "linker" variant. Instead of the direct sulfur linkage (S-Tetrazole), the 1-chloroethyl group allows for the installation of the tetrazole ring via a carbon bridge, modifying the pharmacokinetic profile (lipophilicity and metabolic stability) compared to the standard MTT side chain.
Bioisosteric Replacement
The 1-substituted tetrazole ring is a metabolic bioisostere for cis-amide bonds and carboxylic acids. The 1-chloroethyl group allows this isostere to be "clicked" onto aromatic or heteroaromatic scaffolds via alkylation, creating novel angiotensin II receptor antagonists (sartans) analogs.
Safety, Handling, & Stability
| Parameter | Guideline |
| Hazard Classification | Skin Irritant / Potential Vesicant . The reactive alkyl chloride moiety can alkylate DNA/proteins. Handle as a potential mutagen. |
| Storage | Store at -20°C under Argon/Nitrogen. Hygroscopic. |
| Incompatibilities | Strong bases (causes polymerization/elimination), Oxidizing agents, Water/Alcohols (hydrolysis). |
| Disposal | Quench with aqueous ammonium hydroxide or dilute NaOH to hydrolyze the chloride before disposal. |
References
-
Tetrazole Synthesis & Properties: Butler, R. N. (1984). "Tetrazoles."[1][2][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry, 5, 791-838.
- Reactivity of Alpha-Haloalkyl Heterocycles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Contextual reference for alpha-halo reactivity).
-
MTT Side Chain Chemistry: Cefamandole. PubChem Compound Summary for CID 456255.
-
General Synthesis of 5-Substituted Tetrazoles: Demko, Z. P., & Sharpless, K. B. (2001).[5] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945-7950.
-
Chlorination Protocols: Encyclopedia of Reagents for Organic Synthesis (EROS). "Thionyl Chloride."[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole - Google Patents [patents.google.com]
- 7. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
